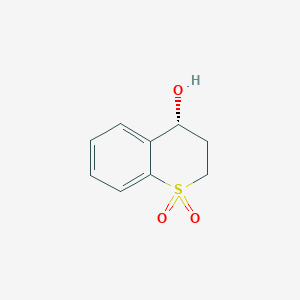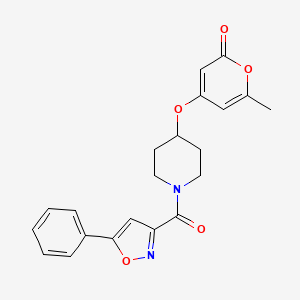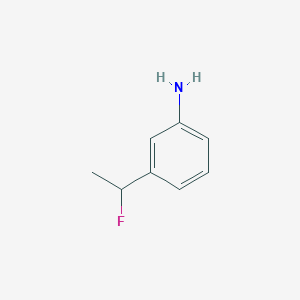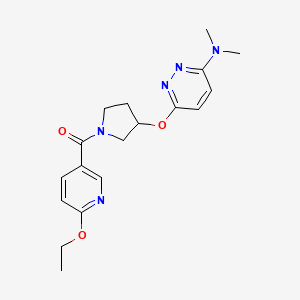![molecular formula C14H15N3O2 B2523995 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile CAS No. 860612-44-8](/img/structure/B2523995.png)
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile” is a complex organic molecule. It is also known as (DIMETHYLAMINOMETHYLENE)MALONONITRILE . The compound has a molecular formula of C6H7N3 and a molecular weight of 121.14 . It has a density of 1.0556 (rough estimate), a melting point of 84-85°C (lit.), and a boiling point of 215.85°C (rough estimate) .
Physical and Chemical Properties Analysis
This compound has a density of 1.0556 (rough estimate), a melting point of 84-85°C (lit.), and a boiling point of 215.85°C (rough estimate) . It is slightly soluble in methanol and water .Scientific Research Applications
Synthesis and Chromophore Development
Research has focused on synthesizing novel functionalized analogs of tricyanofuran-containing push–pull chromophores, which are of interest due to their promising application in the development of nonlinear optical materials. For example, one study reported the synthesis of 2-(3-cyano-5-hydroxy-4,5-dimethyl-1H-pyrrol-2(5H)-ylidene)malononitrile, which reacts with aldehydes to produce novel groups of push–pull chromophores with potential use in optical materials (Belikov et al., 2018).
Antimicrobial Activity
There has been research into the antimicrobial properties of certain derivatives, like 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, indicating a broader interest in the potential biomedical applications of these compounds (Badne et al., 2011).
Solvatochromic Behavior and Crystal Structure
Studies on the solvatochromic behavior and crystal structure of derivatives, such as 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile, have been conducted to understand their potential in nonlinear optical applications. The crystallographic analysis helps elucidate the structure-property relationships crucial for material science applications (Bogdanov et al., 2019).
Neurological Research
A notable application in neurological research involves the use of derivatives for the visualization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application demonstrates the compound's utility in non-invasive techniques for monitoring neurological conditions (Shoghi-Jadid et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)9-12-5-10(4-11(7-15)8-16)6-13(19-3)14(12)18/h4-6,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJUQNEJLTAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C=C(C#N)C#N)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)
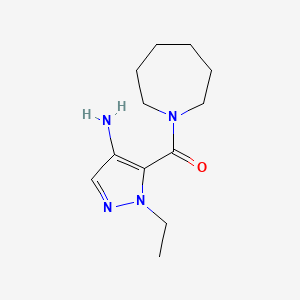

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)
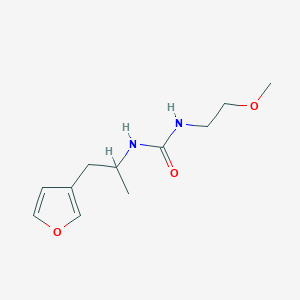
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)


